N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c16-11-5-7-12(8-6-11)21-9-10-23(19,20)18-15-17-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIZHSHLMTYJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate sulfonyl chlorides. One common method includes the reaction of 2-amino benzothiazole with 4-fluorophenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Analysis :
Key Findings :
- Piperidine/morpholine-containing derivatives (e.g., 8a–e ) show enhanced anti-inflammatory efficacy due to improved membrane permeability .
- CK1 inhibitors like 20 demonstrate the role of benzothiazole-acetamide scaffolds in kinase targeting, suggesting divergent applications compared to sulfonamides.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfenamide compound that has garnered attention due to its diverse biological activities. Sulfenamides, characterized by their S–N bonds, are known for their therapeutic potential in various medical applications, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Inhibition of Cyclooxygenase-2 (COX-2) : Research has indicated that derivatives of benzo[d]thiazole exhibit significant inhibition of COX-2, an enzyme involved in the inflammatory response. This inhibition is critical for reducing pain and inflammation in various conditions .
- Antioxidant Activity : Studies suggest that compounds containing the benzo[d]thiazole moiety may possess antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is beneficial in preventing cellular damage associated with chronic diseases .
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
- Analgesic and Anti-inflammatory Study : A study conducted on various derivatives of this compound demonstrated its effectiveness as a COX-2 inhibitor. In vivo tests showed a significant reduction in pain responses in animal models, supporting its potential as a therapeutic agent for pain management .
- Docking Studies : Molecular docking studies have been performed to evaluate the binding affinity of this compound to COX-2. The results indicated strong interactions with the active site, suggesting a mechanism for its inhibitory action on this enzyme .
- Oxidative Stress Mitigation : In vitro assays revealed that the compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells, highlighting its potential as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
